Cas no 1057650-83-5 (Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester structure
1057650-83-5 structure
商品名:Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester
CAS番号:1057650-83-5
MF:C11H17N3O2
メガワット:223.271582365036
CID:6382522
PubChem ID:105480489

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
    • 1057650-83-5
    • EN300-7223706
    • Z2733205229
    • インチ: 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-4-5-13-7-9(8)12/h4-5,7H,6,12H2,1-3H3,(H,14,15)
    • InChIKey: AUZGUOWGHHCQOD-UHFFFAOYSA-N
    • ほほえんだ: C(OC(C)(C)C)(=O)NCC1C=CN=CC=1N

計算された属性

  • せいみつぶんしりょう: 223.132076794g/mol
  • どういたいしつりょう: 223.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 77.2Ų

じっけんとくせい

  • 密度みつど: 1.138±0.06 g/cm3(Predicted)
  • ふってん: 425.1±35.0 °C(Predicted)
  • 酸性度係数(pKa): 11.32±0.46(Predicted)

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7223706-1.0g
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
1g
$971.0 2023-05-22
Enamine
EN300-7223706-10.0g
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
10g
$4176.0 2023-05-22
Aaron
AR02851R-250mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
250mg
$687.00 2025-02-15
1PlusChem
1P0284TF-500mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
500mg
$999.00 2023-12-26
Aaron
AR02851R-500mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
500mg
$1068.00 2025-02-15
Aaron
AR02851R-10g
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
10g
$5767.00 2023-12-16
1PlusChem
1P0284TF-50mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
50mg
$332.00 2023-12-26
1PlusChem
1P0284TF-250mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
250mg
$657.00 2023-12-26
Enamine
EN300-7223706-0.5g
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
0.5g
$758.0 2023-05-22
Aaron
AR02851R-100mg
tert-butyl N-[(3-aminopyridin-4-yl)methyl]carbamate
1057650-83-5 95%
100mg
$489.00 2025-02-15

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester 関連文献

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl esterに関する追加情報

Comprehensive Overview of Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester (CAS No. 1057650-83-5)

Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester (CAS No. 1057650-83-5) is a specialized organic compound with significant applications in pharmaceutical research and chemical synthesis. This compound, often referred to as a tert-butyl carbamate derivative, features a unique molecular structure combining a pyridine ring with an amino group and a carbamate ester. Its molecular formula and structural properties make it a valuable intermediate in the development of bioactive molecules, particularly in the fields of drug discovery and medicinal chemistry.

The growing interest in CAS No. 1057650-83-5 is driven by its potential role in synthesizing small-molecule inhibitors and kinase-targeted therapies, which are hot topics in modern pharmacology. Researchers are increasingly exploring its utility in designing compounds that modulate enzyme activity or protein-protein interactions. Its pyridine-based scaffold is particularly attractive for creating highly selective ligands, a key focus area in precision medicine.

From a synthetic chemistry perspective, Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester offers versatility due to its reactive amino and ester functional groups. These groups enable facile modifications, making it a preferred building block for combinatorial chemistry and high-throughput screening applications. Its stability under various conditions also contributes to its popularity in multi-step organic synthesis.

In the context of green chemistry trends, this compound aligns with the demand for sustainable synthetic routes. Its efficient synthesis and potential for atom economy are frequently discussed in academic forums. Additionally, its relevance to bioorthogonal chemistry—a rapidly expanding field—has sparked interest among researchers investigating click chemistry applications.

The analytical characterization of CAS No. 1057650-83-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure precise quality control, a critical factor for its use in pharmaceutical intermediates. Recent publications highlight its utility in optimizing ADME properties (Absorption, Distribution, Metabolism, and Excretion) of drug candidates, addressing a major challenge in preclinical development.

As the pharmaceutical industry shifts toward targeted drug delivery, compounds like Carbamic acid, N-[(3-amino-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester gain prominence. Its structural motifs are being investigated for prodrug design, particularly in enhancing oral bioavailability of therapeutic agents. This aligns with current searches for improved drug formulations and novel excipients.

In summary, CAS No. 1057650-83-5 represents a critical tool in modern chemical research, bridging gaps between synthetic accessibility and biological relevance. Its applications span from academic investigations to industrial-scale production, reflecting its broad utility. Future studies may further elucidate its role in emerging areas like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, solidifying its position in cutting-edge science.

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